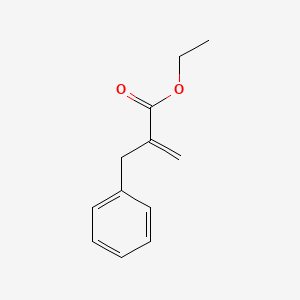
Ethyl 2-benzylacrylate
概述
描述
Ethyl 2-benzylacrylate, also known as this compound, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of benzylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylacrylate can be synthesized through the esterification of benzylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-benzylprop-2-enoate involves the continuous esterification process. This process includes the use of a fixed-bed reactor where benzylacetic acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Ethyl 2-benzylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylacetic acid and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzylacetic acid and other carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted esters and amides.
科学研究应用
Ethyl 2-benzylacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2-benzylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ester functional group and the benzyl moiety.
相似化合物的比较
Ethyl 2-benzylacrylate can be compared with other esters such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, ethyl 2-benzylprop-2-enoate is unique due to the presence of the benzyl group, which imparts different chemical and physical properties.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Ethyl benzoate: Used in the fragrance and flavor industry.
Methyl butyrate: Known for its fruity odor and used in flavorings.
This compound stands out due to its specific structure, which makes it valuable in specialized chemical syntheses and potential biological applications.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
ethyl 2-benzylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |
InChI 键 |
FVLGPYFFONYLRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1 |
规范 SMILES |
CCOC(=O)C(=C)CC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

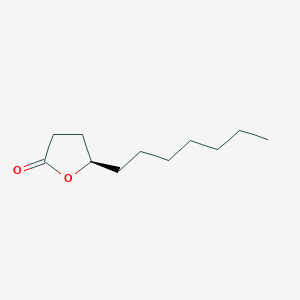
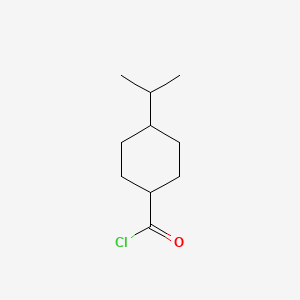
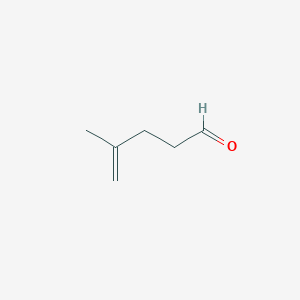
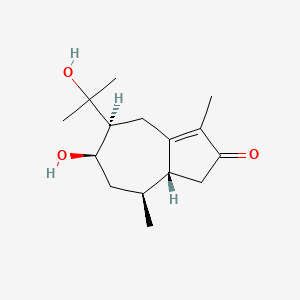
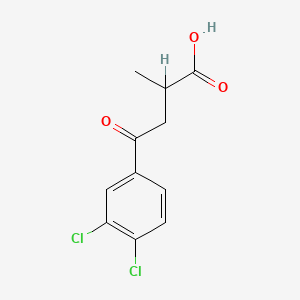

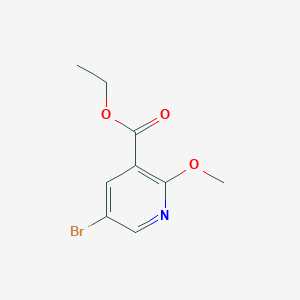
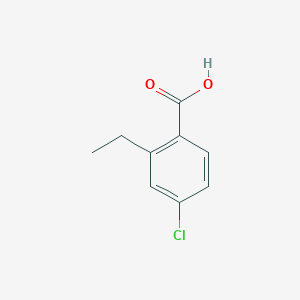
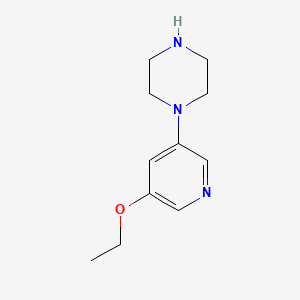
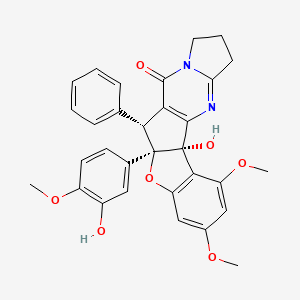
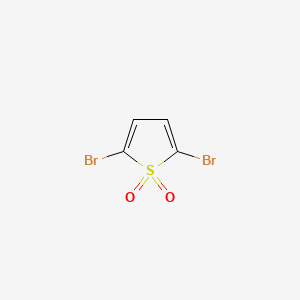
![RuCl2[(S)-xylbinap][(S)-daipen]](/img/structure/B1640775.png)
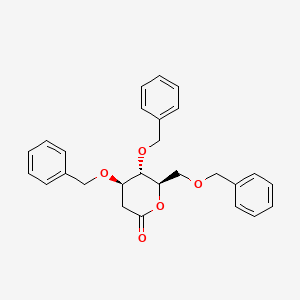
![[(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate](/img/structure/B1640787.png)
